molecular formula C12H20F2N2O B1491041 4-(1,1-Difluoroethyl)-1-prolylpiperidine CAS No. 2097943-78-5

4-(1,1-Difluoroethyl)-1-prolylpiperidine

Cat. No. B1491041
CAS RN: 2097943-78-5
M. Wt: 246.3 g/mol
InChI Key: XDEZEWVSZQQFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1,1-Difluoroethyl)-1-prolylpiperidine” likely contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The “1,1-Difluoroethyl” group is a type of organofluorine, which is often used in drugs to improve their stability and bioavailability .


Molecular Structure Analysis

The molecular structure would likely include a six-membered piperidine ring, a prolyl group (an amino acid residue), and a difluoroethyl group attached to the 4-position of the piperidine ring .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the difluoroethyl group and the piperidine ring. For example, 1,1-difluoroethyl has been studied for its photodissociation dynamics .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, 1,1-difluoroethylene is highly flammable and slightly soluble in water .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many piperidine derivatives are used as pharmaceuticals and their mechanisms of action vary widely .

Safety and Hazards

As with any chemical compound, handling “4-(1,1-Difluoroethyl)-1-prolylpiperidine” would require appropriate safety measures. For instance, one should avoid breathing in the mist, gas, or vapors, and avoid contact with skin and eyes .

Future Directions

The future research directions would depend on the properties and potential applications of “4-(1,1-Difluoroethyl)-1-prolylpiperidine”. Given the presence of a piperidine ring and a difluoroethyl group, it could be of interest in medicinal chemistry or materials science .

properties

IUPAC Name

[4-(1,1-difluoroethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O/c1-12(13,14)9-4-7-16(8-5-9)11(17)10-3-2-6-15-10/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEZEWVSZQQFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2CCCN2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Difluoroethyl)-1-prolylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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